![molecular formula C22H18ClN5O2 B2469566 1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955800-32-5](/img/structure/B2469566.png)
1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indoline, a class of compounds that have been studied for their potential neuroprotective effects . It has been identified as a potential therapeutic agent for the treatment of ischemic stroke .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of indoline derivatives . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of indoline. It contains a pyrazolo[3,4-d]pyridazin-7(6H)-one group, which is a type of heterocyclic compound .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Applications
The compound's derivatives have been studied for their anti-inflammatory and analgesic properties. A study described the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with substantial anti-inflammatory activity. Specifically, some compounds were identified to exhibit anti-inflammatory activity comparable to that of indomethacin, a standard anti-inflammatory drug, with minimal ulcerogenic effects (El-Tombary, 2013). Another research synthesized and tested thiazolyl/oxazolyl formazanyl indoles, finding that certain derivatives demonstrated significant anti-inflammatory effects, surpassing the reference drug phenyl butazone in terms of reduced oedema, ulcerogenic liability, and acute toxicity (Singh, Bhati, & Kumar, 2008).
Cardiotonic Activity
Research on substituted indolyldihydropyridazinones and related compounds showed that these derivatives could significantly enhance myocardial contractility without substantially affecting heart rate and blood pressure, highlighting their potential as cardiotonic agents (Mertens et al., 1990).
Cytoprotective Antiulcer Activity
Compounds related to the chemical structure were found to have cytoprotective antiulcer activity, with specific derivatives demonstrating potent inhibition of induced ulcers in rats while maintaining low acute toxicity (Ikeda et al., 1996).
Antioxidant Properties
A study examined the antioxidant properties of certain CB1 receptor ligands, revealing their potential antioxidant capacity which might contribute to their beneficial effects, despite not significantly affecting various indices in rat brains and liver except for a decrease in GSH level by specific doses (Tsvetanova et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential therapeutic effects, particularly in the context of ischemic stroke . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-14-18-12-24-28(17-7-4-6-16(23)11-17)21(18)22(30)27(25-14)13-20(29)26-10-9-15-5-2-3-8-19(15)26/h2-8,11-12H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEQPZFLRVEDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

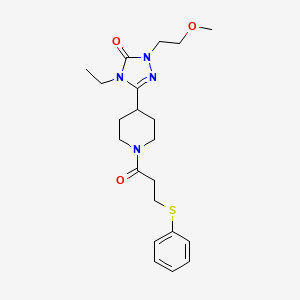
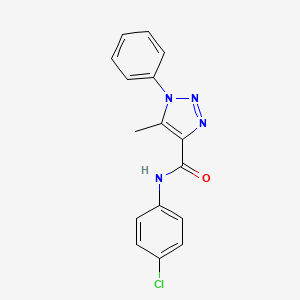
![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)

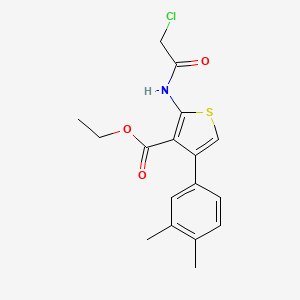



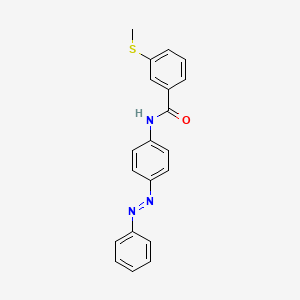
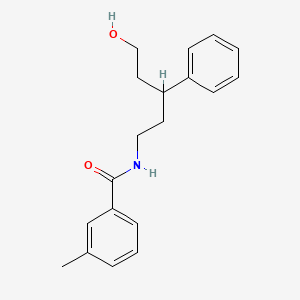



![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)